[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride
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Overview
Description
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C17H32Cl2N2O2 and its molecular weight is 367.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidepressant Agent Research
The compound 3-(dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride and its analogs have been studied for potential antidepressant properties. One study discovered that 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a similar compound, exhibited potent reserpine-prevention activity in mice, leading to the synthesis and evaluation of analogues as potential antidepressant agents. The analogs showed good activity in biochemical and pharmacological animal models of depression, along with a relative lack of anticholinergic side effects, making them candidates for further evaluation in this field (Clark et al., 1979).
Cytotoxic Activity in Cancer Research
Another application of related compounds involves their cytotoxic activity. A study synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which include the dimethylaminoethyl group, found that most compounds were potent cytotoxins. They were tested against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, showing IC(50) values less than 10 nM. This highlights their potential use in cancer research and treatment (Deady et al., 2003).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of heterocyclic systems. A study involved the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives in the preparation of various heterocyclic compounds. This is significant for chemical synthesis and pharmaceutical research (Selič et al., 1997).
Polymer Research
In polymer research, a study focused on synthesizing and investigating the properties of a water-soluble resin with tertiary amine oxide side substituents, derived from 3-(dimethylamino)propanoic acid. This resin demonstrated interesting thermal behaviors and potential applications in chemical-free thermal laser imaging (An et al., 2015).
Hepatitis C Virus Inhibition
The structure of an inhibitor of the hepatitis C virus internal ribosome entry site, which includes a dimethylamino group, was studied. The crystal structure of this compound was analyzed both free and in complex with the viral RNA target, providing insights into antiviral drug development (Dibrov et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15(13-17(16)20-6-2)14-18-10-7-11-19(3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCUNLTQCXWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.